N-ethyl-3-fluoropyridin-2-amine
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Overview
Description
N-ethyl-3-fluoropyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activity and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-fluoropyridin-2-amine typically involves nucleophilic substitution reactions. One common method is the reaction of N-ethyl-2,6-diamino-4-fluoropyridinium triflate with anhydrous ammonia gas in acetonitrile at 0°C, yielding the desired product in good yield . Another approach involves the use of fluorinating agents such as hydrofluoric acid or tetrabutylammonium fluoride to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions using fluorides of alkaline metals or hydrofluoric acid. These methods are optimized for high yield and purity, ensuring the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-3-fluoropyridin-2-one.
Reduction: Reduction reactions can convert the compound into this compound derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-ethyl-3-fluoropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique chemical properties.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-ethyl-3-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridin-3-amine
- 3-Amino-2-fluoropyridine
- N-ethyl-2,6-diamino-4-fluoropyridinium triflate
Uniqueness
N-ethyl-3-fluoropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the fluorine atom in the pyridine ring makes it a valuable compound for various applications, distinguishing it from other fluorinated pyridines .
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
N-ethyl-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H9FN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10) |
InChI Key |
QODOIXVXZFBNMK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC=N1)F |
Origin of Product |
United States |
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